molecular formula C15H16ClN5O2 B6468331 N-(3-chloro-4-methoxyphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2640944-15-4

N-(3-chloro-4-methoxyphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6468331
CAS No.: 2640944-15-4
M. Wt: 333.77 g/mol
InChI Key: HTWFDKDPYWDSRJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a purine ring substituted with a 3-chloro-4-methoxyphenyl group and a 2-methoxyethyl group.

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Substitution Reactions: The 3-chloro-4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the 2-Methoxyethyl Group: This step may involve nucleophilic substitution reactions where the 2-methoxyethyl group is attached to the purine ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may be studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

    Industry: It can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can be compared with other similar compounds, such as:

    N-(3-chloro-4-methoxyphenyl)-9H-purin-6-amine: Lacks the 2-methoxyethyl group, which may affect its reactivity and biological activity.

    N-(3-chloro-4-methoxyphenyl)-9-(2-hydroxyethyl)-9H-purin-6-amine: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its chemical properties and interactions.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-9-(2-methoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2/c1-22-6-5-21-9-19-13-14(17-8-18-15(13)21)20-10-3-4-12(23-2)11(16)7-10/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWFDKDPYWDSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(N=CN=C21)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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